n-(3,4-dimethylbenzyl)cyclopropanamine
Overview
Description
n-(3,4-dimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C12H17N. It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-dimethylbenzyl)cyclopropanamine typically involves the reaction of 3,4-dimethylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-(3,4-dimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, nucleophiles; basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
n-(3,4-dimethylbenzyl)cyclopropanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3,4-dimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- n-(3,4-dimethylbenzyl)cyclopropanamine
- N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
- N-[(3,4-dimethylphenyl)methyl]cyclopentanamine
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs with larger ring systems. The strain in the cyclopropane ring makes it more reactive and potentially more bioactive .
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPDTCFLSUFURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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